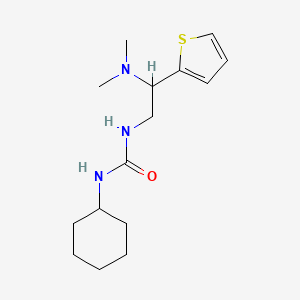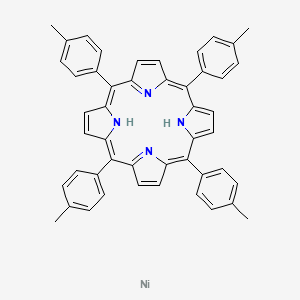![molecular formula C16H22N2O5S B2382863 N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899968-09-3](/img/structure/B2382863.png)
N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing related compounds with potential therapeutic applications. For example, the synthesis of sulfonyl hydrazones and piperidine derivatives highlights the role of similar sulfonamide and piperidine structures in medicinal chemistry, demonstrating their significance in synthesizing compounds with potential antioxidant and anticholinesterase activity (Nurcan Karaman et al., 2016). Similarly, N-cumyl benzamide, sulfonamide, and aryl O-carbamate directed metalation groups have been introduced for facile manipulation of directed ortho metalation derived aromatics, suggesting their utility in synthetic organic chemistry (C. Metallinos et al., 1999).
Biological and Pharmacological Applications
The compound and its related structures have been investigated for their biological activities, including antimicrobial and neuroleptic effects. For instance, the antimicrobial activities of some novel 1,2,4-triazole derivatives, including related benzamides, have been evaluated, indicating the potential for discovering new antibacterial agents (Yatin J. Mange et al., 2013). Moreover, the neuroleptic activity of N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides, through the replacement of the sulfamoyl group with a sulfonamido group, suggests their potential as dopamine receptor blockers (M. Ogata et al., 1984).
Material Science and Catalysis
The compound's derivatives have been explored in material science and catalysis. For example, the synthesis and crystal structures of benzene-sulfonate and -carboxylate copper polymers demonstrate their application in the oxidation of cyclohexane under mild conditions, highlighting the role of such compounds in developing environmentally friendly catalytic processes (S. Hazra et al., 2016).
Future Directions
Future research could focus on the synthesis and evaluation of this compound and its derivatives for potential pharmacological applications. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids , indicating their potential for future drug development.
properties
IUPAC Name |
N-[2-(3-methylpiperidin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-12-3-2-7-18(10-12)24(20,21)8-6-17-16(19)13-4-5-14-15(9-13)23-11-22-14/h4-5,9,12H,2-3,6-8,10-11H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUALIPYXRLLCAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2382780.png)


![4-[(E)-2-(5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]benzoic acid](/img/structure/B2382785.png)
![1-(4-ethylbenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2382788.png)
![6-Iodoimidazo[1,2-A]pyridin-2-amine](/img/structure/B2382789.png)

![3-[(2,4-dichlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2382794.png)



![(1-Methylindazol-3-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2382801.png)
![N-(3,4-dimethylphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2382802.png)
![2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2382803.png)